molecular formula C21H17N3O5S2 B2739474 (Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-18-4

(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2739474
CAS No.: 865199-18-4
M. Wt: 455.5
InChI Key: MWTZPMKNJFVDTB-LNVKXUELSA-N
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Description

Thiazolidines and dithiolanes are representatives of five-membered heterocycles containing nitrogen and sulfur heteroatoms . They are important in chemistry due to their participation in various interesting bioactivities . Over many years, these compounds have been of interest in a wide range of pharmaceutical, agrochemical, coordination, medicinal, and organic chemistry applications .


Synthesis Analysis

Thiazolidine-2-thione has conventionally been synthesized in alkaline solution by heating of β-amino alcohol and carbon disulfide . A series of new thiazolidine-2-thiones were synthesized in a new and efficiently solvent-free one-pot reaction . In addition, 2-imine-1,3-dithioalne derivatives in this study were synthesized according to a recent literature method .


Molecular Structure Analysis

Isothiazole, or 1,2-thiazole, is an organic compound consisting of the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common .


Chemical Reactions Analysis

Isothiazones are produced by oxidation of enamine-thiones . A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Antihypertensive Agents

The synthesis and pharmacological screening of derivatives related to thiazole and Schiff bases have shown potential antihypertensive α-blocking activity. These compounds, developed through various chemical reactions involving thiosemicarbazides, triazoles, and Schiff bases, demonstrated good activity with low toxicity, indicating their potential use in developing antihypertensive drugs (Abdel-Wahab et al., 2008).

Organic Light Emitting Diodes (OLEDs)

Organotin compounds derived from Schiff bases have been explored for their applications in organic light emitting diodes (OLEDs). These compounds exhibited quantum yields around 4% with lifetimes in the nanosecond range, showing potential as materials for OLEDs. The study underscores the importance of such compounds in developing new materials for electronic devices (García-López et al., 2014).

Catalysis

Certain derivatives have been utilized as catalysts in the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols, showcasing the role of Brønsted acidic ionic liquids in facilitating these reactions. This application highlights the efficiency of such compounds in catalysis, providing a straightforward method for synthesizing complex molecules with high yields (Shaterian & Hosseinian, 2015).

Antimicrobial Activities

Compounds incorporating benzothiazole-imino-benzoic acid ligands have shown good antimicrobial activity against various bacterial strains. This research suggests the potential of such compounds in developing new antimicrobial agents, contributing to the fight against infections and diseases (Mishra et al., 2019).

Anticancer Activity

Naphthyridine derivatives have been studied for their anticancer activities, with some compounds inducing necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mechanism of action provides a promising avenue for cancer treatment, suggesting the potential of such compounds in therapeutic applications (Kong et al., 2018).

Mechanism of Action

While the mechanism of action for your specific compound is not available, thiazolidines and dithiolanes have been found to possess many biological activities against microbial strains .

Future Directions

The development of new one-pot reactions (OPRs) and improvement of known OPRs for the synthesis of new compounds is an active area of research in synthetic organic chemistry . These compounds could be considered to act as antagonists against target enzymes .

Properties

IUPAC Name

methyl 2-[2-(naphthalene-1-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c1-29-19(25)12-24-17-10-9-14(31(22,27)28)11-18(17)30-21(24)23-20(26)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,12H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTZPMKNJFVDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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